5-Methoxybenzene-1,3-diamine (also known as 3,5-diaminoanisole) finds application in organic synthesis as a key intermediate for the preparation of various chemicals. Due to the presence of the two amine groups (-NH2) and a methoxy group (-OCH3) on the benzene ring, it can undergo various chemical reactions. For instance, it can be used to synthesize substituted aromatic compounds through nucleophilic aromatic substitution reactions []. Research has explored its use in the synthesis of specific pharmaceuticals and functional materials [, ].
The presence of amine groups and an aromatic ring system makes 5-Methoxybenzene-1,3-diamine a potential candidate for the development of dyes and pigments. Scientific literature explores its utilization in the creation of azo dyes, a class of colored compounds widely used in textiles and other applications []. Further research is needed to determine the specific properties and performance of these dyes compared to existing options.
Due to its chemical structure, 5-Methoxybenzene-1,3-diamine might hold potential for other scientific research applications. Areas of exploration could include its use in:
5-Methoxybenzene-1,3-diamine, also known as 5-methoxy-m-phenylenediamine, is an organic compound with the molecular formula and a CAS number of 100-96-9. This compound features a methoxy group attached to the benzene ring at the fifth position and amino groups at the first and third positions of the aromatic system. Its structure includes a benzene ring with two amine substituents, making it a member of the diamine family. The presence of the methoxy group enhances its solubility and reactivity in various
Research indicates that 5-Methoxybenzene-1,3-diamine exhibits various biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in tumor proliferation. Additionally, it has shown promise in antimicrobial activity against specific bacterial strains. Its derivatives have also been explored for their roles in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
The synthesis of 5-Methoxybenzene-1,3-diamine can be achieved through several methods:
5-Methoxybenzene-1,3-diamine finds applications in various fields:
Studies on the interactions of 5-Methoxybenzene-1,3-diamine with biological systems reveal its potential effects on enzyme activity and cellular pathways. It has been shown to interact with various receptors and enzymes, influencing metabolic processes. Further research is ongoing to elucidate its mechanisms of action at the molecular level, particularly concerning its therapeutic effects and toxicity profiles .
Several compounds share structural similarities with 5-Methoxybenzene-1,3-diamine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Diaminobenzene | Two amino groups on benzene | Commonly used in dye manufacturing |
4-Methoxybenzene-1,2-diamine | Methoxy group at para position | Often used in pharmaceuticals |
2-Amino-4-methoxyphenol | Hydroxyl group present | Exhibits antioxidant properties |
3-Methoxyaniline | Methoxy group at meta position | Used primarily as an intermediate in dye synthesis |
While these compounds share similar functional groups or structural frameworks, 5-Methoxybenzene-1,3-diamine is unique due to its specific arrangement of methoxy and amino groups which influences its reactivity and biological activity significantly .
Property | Value | Source/Notes |
---|---|---|
Molecular Weight | 138.17 g/mol | Multiple sources confirm [3] [4] |
Melting Point | Not available | No specific data found |
Boiling Point | Not available | No specific data found |
Density (predicted) | Not available | No experimental data |
Flash Point | Not available | No data available |
Thermal Stability | Stable at room temperature | Stable under normal conditions [1] |
Storage Conditions | Store at 2-8°C, protect from light | Recommended storage conditions [4] |
Decomposition Temperature | Not available | No decomposition data found |
The solubility profile of 5-Methoxybenzene-1,3-diamine reveals distinctive patterns that reflect its molecular structure and functional group characteristics. The compound demonstrates limited solubility in water due to the hydrophobic nature of the aromatic ring system [13]. However, it exhibits significantly enhanced solubility in organic solvents, particularly those with polar characteristics.
Alcohol-based solvents provide excellent solubility for 5-Methoxybenzene-1,3-diamine . Both ethanol and methanol demonstrate good solubility characteristics due to their polar nature and ability to form hydrogen bonds with the amino groups [13]. This enhanced solubility in alcoholic media is attributed to the favorable interactions between the polar amino groups and the hydroxyl groups of alcohols.
The compound shows poor solubility in non-polar solvents such as hexane, which is expected due to the presence of polar amino groups and the methoxy substituent [13]. The aromatic ring, while providing some hydrophobic character, is insufficient to overcome the polar nature imparted by the functional groups.
Ketone solvents also provide suitable solubility for the compound , with the carbonyl group in ketones capable of forming favorable interactions with the amino groups. This solubility pattern is consistent with related methoxybenzene diamine compounds that demonstrate similar solvent compatibility profiles.
Table 2: Solubility Characteristics in Organic Solvents
Solvent Type | Solubility | Notes |
---|---|---|
Water | Slightly soluble | Limited aqueous solubility |
Alcohol-based solvents | Soluble | Due to polarity of alcohols |
Ethanol | Good solubility | Polar solvent, enhances solubility [13] |
Methanol | Good solubility | Polar solvent, enhances solubility [13] |
Organic solvents (general) | More soluble than in water | Better than aqueous solubility [13] |
Non-polar solvents | Poor solubility | Due to hydrophobic aromatic ring [13] |
Ketone solvents | Soluble | Confirmed for related compounds |
5-Methoxybenzene-1,3-diamine exhibits basic character due to the presence of two amino groups at positions 1 and 3 of the benzene ring . The compound's acid-base behavior is governed by the electron-donating properties of both the amino groups and the methoxy substituent, which collectively enhance the basicity of the amine functionalities.
The pKa values for 5-Methoxybenzene-1,3-diamine are estimated to be approximately 4.5, based on structural similarities to related aromatic diamines [9] [15]. This value reflects the moderately basic nature of the compound, which is typical for aromatic amines where the aromatic ring somewhat reduces the basicity compared to aliphatic amines.
Protonation occurs preferentially at the amino groups under acidic conditions, leading to the formation of positively charged ammonium species . The presence of two amino groups provides two potential protonation sites, allowing for the formation of mono- and di-protonated species depending on the pH conditions.
The pH-dependent solubility behavior demonstrates that acidic conditions significantly enhance water solubility due to protonation of the amino groups . This protonation creates ionic species that interact more favorably with polar solvents, particularly water, through ion-dipole interactions and hydrogen bonding.
The methoxy group contributes to the basicity through its electron-donating inductive and resonance effects, which increase electron density on the aromatic ring and subsequently enhance the basicity of the amino groups . This electronic effect is crucial for understanding the compound's reactivity and interaction patterns.
Table 3: Acid-Base Behavior and Protonation States
Property | Value/Description | Reference/Source |
---|---|---|
Basic Character | Basic due to amino groups | Typical amine behavior |
pKa (estimated) | Approximately 4.5 (estimated) | Estimated from similar compounds [9] |
Protonation Sites | Two amino groups at positions 1 and 3 | Molecular structure analysis |
pH Effect on Solubility | Acidic conditions increase water solubility | Typical amine solubility behavior |
Ionization Behavior | Amino groups can be protonated | General amine chemistry |
Conjugate Acid Formation | Forms protonated species in acidic medium | Standard acid-base chemistry |
5-Methoxybenzene-1,3-diamine exhibits distinctive electrophilic aromatic substitution reactivity patterns due to the combined influence of the electron-donating amino groups and methoxy substituent [16]. The compound's reactivity profile is characterized by highly activated aromatic positions that facilitate electrophilic attack.
The amino groups function as strongly activating substituents with ortho and para directing effects [17]. These groups donate electron density to the aromatic ring through both inductive and resonance mechanisms, significantly increasing the nucleophilicity of the aromatic system. The presence of two amino groups creates a multiply activated aromatic system with enhanced reactivity compared to monosubstituted analogs.
The methoxy group provides additional activation through its electron-donating properties [16]. As a moderately activating group with ortho and para directing effects, the methoxy substituent works synergistically with the amino groups to enhance overall ring reactivity. This combined activation makes the compound highly susceptible to electrophilic substitution reactions.
Position 4 represents the most reactive site for electrophilic substitution, as it is meta to both amino groups, allowing for optimal resonance stabilization of the intermediate cation [17]. This position experiences the cumulative activating effects of both amino substituents, making it the preferred site for electrophilic attack.
Positions 2 and 6 show moderate reactivity, being meta to one amino group and ortho to the other. The reactivity at these positions reflects the influence of the nearest amino group while being somewhat moderated by the more distant amino group [16] [17].
The electron-rich nature of the aromatic ring makes 5-Methoxybenzene-1,3-diamine particularly reactive toward electrophilic species such as halogens, nitronium ions, and acylium ions . This high reactivity necessitates careful control of reaction conditions to prevent over-substitution or unwanted side reactions.
Table 4: Electrophilic Substitution Reactivity Patterns
Position | Reactivity | Directing Effect | Notes |
---|---|---|---|
Position 2 | Moderately activated | Meta to one amino group | Between amino groups [17] |
Position 4 | Highly activated | Meta to both amino groups | Most reactive position [17] |
Position 6 | Moderately activated | Meta to one amino group | Between amino groups [17] |
Amino groups | Strongly activating, ortho/para directing | Ortho/para directing | Electron-donating groups |
Methoxy group | Moderately activating, ortho/para directing | Ortho/para directing | Electron-donating group |